molecular formula C14H14O4 B3037799 Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate CAS No. 617722-55-1

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate

Cat. No.: B3037799
CAS No.: 617722-55-1
M. Wt: 246.26 g/mol
InChI Key: VRFFYSMCJGZOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate” is a chemical compound with the molecular formula C14H14O4 . It can be isolated from the roots of Microglossa Pyrifolia .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a propenoate ester group . The compound has a molecular weight of 246.26 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 401.5±45.0 °C and a predicted density of 1.191±0.06 g/cm3 .

Scientific Research Applications

Natural Product Isolation and Analysis

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate was identified as a constituent in the roots of Microglossa pyrifolia, a plant used in East African traditional medicine. This compound, along with other dihydrobenzofurans and triterpenoids, was isolated and its structure elucidated using spectroscopic methods. This research highlights the compound's presence in traditional medicinal sources and its potential for further pharmacological exploration (Schmidt, Hildebrand, & Willuhn, 2003).

Synthesis and Antimicrobial Activity

A study focused on the synthesis of derivatives starting from 5-acetyl-2,3-dihydro-2-methylbenzofuran and their evaluation for antifungal and antibacterial activity. Although these compounds displayed marginal activity against certain pathogens, this research provides insights into the potential antimicrobial applications of this compound derivatives (Ahluwalia, Arora, & Kaur, 1986).

Chemical Synthesis

The compound has been utilized in various synthetic processes. For instance, it served as a precursor in the synthesis of racemic dihydroageratone, demonstrating its role in complex chemical synthesis procedures. The synthesis involved oxidation, acetylation, and demethylation steps, indicating the compound's versatility in organic synthesis (Yamaguchi et al., 1984).

Antiangiogenic Activity

Dihydrobenzofuran lignans, structurally related to this compound, were synthesized and evaluated for antiangiogenic activity. These compounds, particularly the dimerization product of caffeic acid methyl ester, showed pronounced antiangiogenic effects, suggesting potential therapeutic applications in conditions where angiogenesis plays a crucial role (Apers et al., 2002).

Mechanism of Action

Target of Action

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate is a natural compound that can be isolated from the roots of Microglossa Pyrifolia It’s known that the roots of microglossa pyrifolia have analgesic and hepatic activities , suggesting that the compound may interact with targets involved in pain perception and liver function.

Mode of Action

Given its analgesic and hepatic activities , it’s plausible that the compound interacts with its targets to modulate pain signaling pathways and liver metabolism

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its analgesic and hepatic activities . These effects could include modulation of pain perception at the molecular level and alterations in liver metabolism at the cellular level.

Biochemical Analysis

Biochemical Properties

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also interacts with hepatic enzymes, influencing liver function and potentially exhibiting hepatoprotective effects. The nature of these interactions involves binding to the active sites of these enzymes, leading to modulation of their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In hepatocytes, it has been shown to enhance cell viability and reduce oxidative stress, which is indicative of its hepatoprotective properties. The compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune responses. Additionally, it affects gene expression related to antioxidant enzymes, thereby enhancing the cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, depending on the specific isoform. This interaction results in changes in the metabolism of other compounds processed by these enzymes. Furthermore, the compound can modulate gene expression by influencing transcription factors such as NF-κB, leading to altered expression of genes involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that its hepatoprotective effects are sustained over time, with continuous administration leading to improved liver function and reduced markers of liver damage in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as enhanced liver function and reduced oxidative stress. At high doses, it may exhibit toxic effects, including hepatotoxicity and adverse effects on other organs. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. The compound also interacts with cofactors such as NADPH, which are required for the enzymatic reactions involved in its metabolism. Additionally, it can influence metabolic flux and alter the levels of certain metabolites in the liver .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in the liver, where it exerts its hepatoprotective effects. Its localization within the liver cells is influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum of liver cells. This localization is crucial for its activity, as it allows the compound to interact with cytochrome P450 enzymes and other biomolecules involved in its metabolism. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy and function .

Properties

IUPAC Name

methyl 2-(5-acetyl-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFYSMCJGZOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
Reactant of Route 5
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
Reactant of Route 6
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.